molecular formula C11H10O4S B6332482 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95% CAS No. 42087-79-6

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%

Cat. No. B6332482
CAS RN: 42087-79-6
M. Wt: 238.26 g/mol
InChI Key: BCNIGXNISRAYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, 7-methoxybenzo[b]thiophene undergoes bromination and nitration at the 4-position . Also, 2-Mercapto-3-methoxybenzaldehyde reacts with chloramine to provide a simple synthesis of 7-methoxy-1,2-benzisothiazole .

Scientific Research Applications

Corrosion Inhibition in Industrial Chemistry

Thiophene derivatives, including our compound of interest, are utilized as corrosion inhibitors in industrial settings . Their ability to protect metal surfaces from degradation caused by chemical reactions with corrosive agents makes them valuable in various industries.

Organic Semiconductors and Electronic Devices

Thiophene-based molecules contribute significantly to the advancement of organic semiconductors . These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The conjugated structure of thiophenes allows for efficient charge transport, making them suitable for electronic components.

Pharmacological Properties

Thiophene-containing compounds exhibit diverse pharmacological properties. Notably, they have been investigated for their:

Drug Development

Several drugs incorporate the thiophene ring system. For instance:

Synthetic Chemistry and Heterocyclization

Various synthetic methods lead to thiophene derivatives. Key reactions include:

Fabrication of Carboxylated Conducting Polymer/CNT Composites

Thianaphthene-2-carboxylic acid (a close relative of our compound) is used for creating thin films of carboxylated conducting polymer/carbon nanotube (CNT) composites . These materials find applications in electronic devices and sensors.

properties

IUPAC Name

methyl 3-hydroxy-7-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4S/c1-14-7-5-3-4-6-8(12)10(11(13)15-2)16-9(6)7/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNIGXNISRAYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=C2O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.